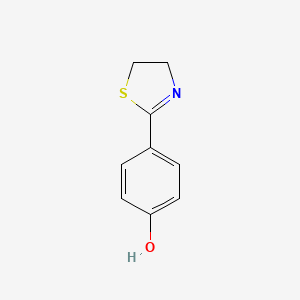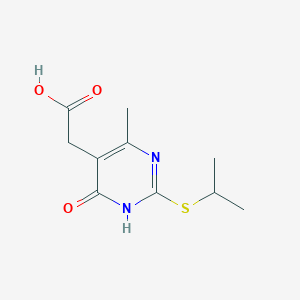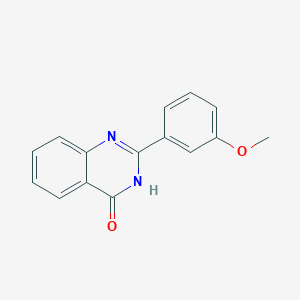
2-(3-methoxyphenyl)quinazolin-4(3H)-one
Descripción general
Descripción
“2-(3-methoxyphenyl)quinazolin-4(3H)-one” is a member of the class of quinazolines. It is a quinazoline which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The molecular formula is C15H13N3O and it has an average mass of 251.289 .
Molecular Structure Analysis
The molecular structure of “2-(3-methoxyphenyl)quinazolin-4(3H)-one” includes a quinazoline core which is substituted by a (3-methoxyphenyl)nitrilo group at position 4 . The InChI string isInChI=1S/C15H13N3O/c1-19-12-6-4-5-11 (9-12)18-15-13-7-2-3-8-14 (13)16-10-17-15/h2-10H,1H3, (H,16,17,18) .
Aplicaciones Científicas De Investigación
-
Scientific Field: Medicinal Chemistry
- Application : Quinazoline derivatives have been used in the discovery of potent inducers of apoptosis with high in vivo activity .
- Methods of Application : The compounds were synthesized through a four-step synthesis process. The structures of the synthesized compounds were characterized by IR and 1H NMR spectra, element analysis, and single crystal X-ray diffraction .
- Results : The synthesized compounds showed potential antitumor activity against the MKN45 cell line .
-
Scientific Field: Antitumor Activity Evaluation
- Application : A series of 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety were designed, synthesized, and evaluated for their antitumor activity .
- Methods of Application : The compounds were tested for their cytotoxic efficacy against the PC-3, MGC-803, A549, and Eca-109 cell lines using the MTT assay .
- Results : Among them, compound 11k showed the most potent cytotoxicity against PC-3 cells (IC 50 = 5.59 ± 0.78 μM). Compound 11k also significantly inhibited the colony formation and migration of PC-3 cells .
-
Scientific Field: Apoptosis Induction
- Application : The compound “2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine” was discovered as a potent inducer of apoptosis with high in vivo activity .
- Methods of Application : The compound was prepared from 3a and 3-methoxyaniline and was isolated as a solid .
- Results : The compound showed potential for inducing apoptosis, a process of programmed cell death that is often defective in cancer cells .
-
Scientific Field: Anticancer Drug Development
- Application : Quinazoline derivatives have been used in the development of anticancer agents, including afatinib, erlotinib, gefitinib, and lapatinib .
- Methods of Application : These compounds were developed through various synthetic processes and tested for their efficacy against different types of cancer cells .
- Results : These compounds have shown significant anticancer activity and have been approved for clinical use by the US Food and Drug Administration .
-
Scientific Field: Apoptosis Induction
- Application : The compound “2-Chloro-N-(3-methoxyphenyl)quinazolin-4-amine” was discovered as a potent inducer of apoptosis with high in vivo activity .
- Methods of Application : The compound was prepared from 3a and 3-methoxyaniline and was isolated as a solid .
- Results : The compound showed potential for inducing apoptosis, a process of programmed cell death that is often defective in cancer cells .
-
Scientific Field: Anticancer Drug Development
- Application : Quinazoline derivatives have been used in the development of anticancer agents, including afatinib, erlotinib, gefitinib, and lapatinib .
- Methods of Application : These compounds were developed through various synthetic processes and tested for their efficacy against different types of cancer cells .
- Results : These compounds have shown significant anticancer activity and have been approved for clinical use by the US Food and Drug Administration .
Propiedades
IUPAC Name |
2-(3-methoxyphenyl)-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c1-19-11-6-4-5-10(9-11)14-16-13-8-3-2-7-12(13)15(18)17-14/h2-9H,1H3,(H,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUQSFLFKFAGWIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methoxyphenyl)quinazolin-4(3H)-one | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-hydroxy-1-(hydroxymethyl)ethyl]amino}-5-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B1417527.png)
![6-(Benzyloxy)-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one](/img/structure/B1417529.png)
![7-(2-Fluorophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B1417531.png)
![N'-[(1E)-1-(4-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417532.png)
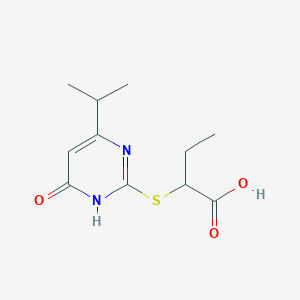
![imidazo[1,2-c]pyrimidin-5(6H)-one](/img/structure/B1417534.png)
![N'-[(1E)-1-(2-hydroxyphenyl)ethylidene]methoxycarbohydrazide](/img/structure/B1417536.png)
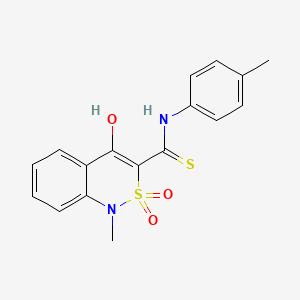
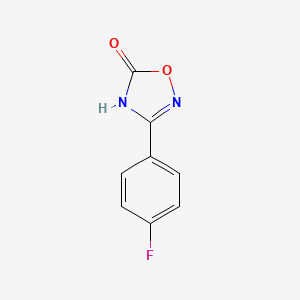
![3-[[(4-Chlorophenyl)hydrazinylidene]methyl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B1417540.png)
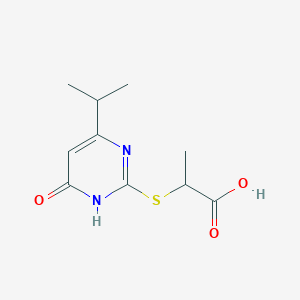
![2-[(3,5-Dichloroanilino)methylene]-1,3-cyclohexanedione](/img/structure/B1417548.png)
